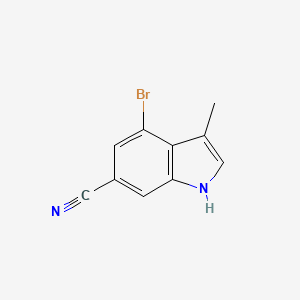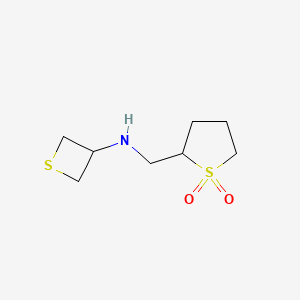
2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide is an organosulfur compound characterized by a five-membered ring structure containing sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with thietan-3-ylamine under controlled conditions. The reaction is catalyzed by specific reagents to ensure the formation of the desired product. Industrial production methods often utilize vapor-phase reactions catalyzed by alumina and other heterogeneous acid catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include peracids for oxidation and hydrogen sulfide for reduction .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfolane, a polar, odorless solvent .
Aplicaciones Científicas De Investigación
2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions . Industrially, it is used in the production of solvents and other chemical intermediates .
Mecanismo De Acción
The mechanism of action of 2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit stimulatory action on adrenergic and inhibitory action on GABA-ergic neurotransmission . This compound also affects the serotoninergic system, making it a potential candidate for treating depression .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-((Thietan-3-ylamino)methyl)tetrahydrothiophene 1,1-dioxide include tetrahydrothiophene, thiophene, and sulfolane . These compounds share similar structural features but differ in their chemical properties and applications.
Uniqueness: What sets this compound apart is its unique combination of a thietan-3-ylamino group with a tetrahydrothiophene 1,1-dioxide ring. This structure imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C8H15NO2S2 |
|---|---|
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
N-[(1,1-dioxothiolan-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H15NO2S2/c10-13(11)3-1-2-8(13)4-9-7-5-12-6-7/h7-9H,1-6H2 |
Clave InChI |
KNFQADHRCSHCLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)(=O)C1)CNC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


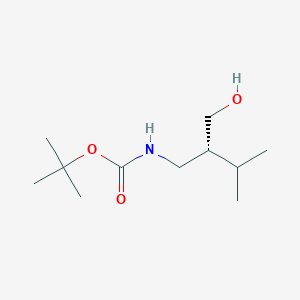

![1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate](/img/structure/B12942638.png)
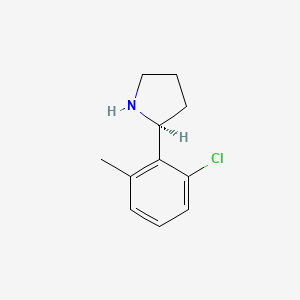
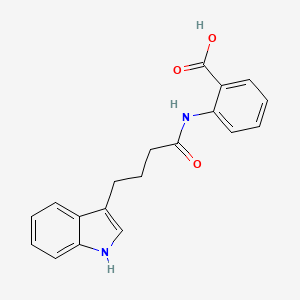
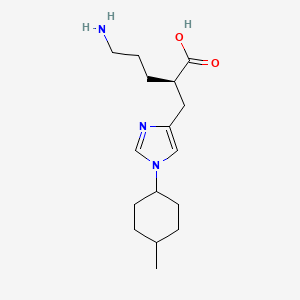
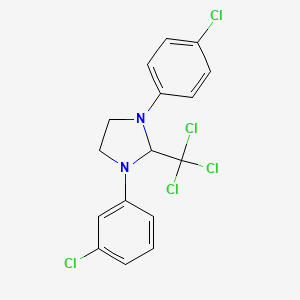
![Ethyl 6-iodo-3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B12942663.png)

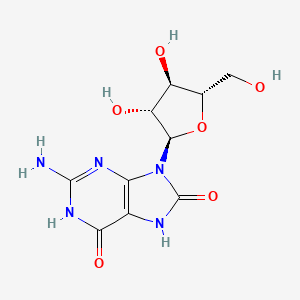
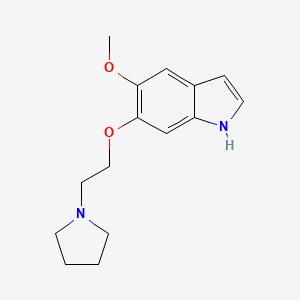
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
